Higher Commercial Purity Specification vs. Isomeric 5-Bromothiazole-2-sulfinic acid
The commercial specification for 4-bromothiazole-2-sulfinic acid is ≥98% purity , which is higher than the commonly listed minimum purity of 95% for its regioisomer 5-bromothiazole-2-sulfinic acid from multiple vendor sources . This 3-percentage-point purity differential reduces the burden of additional purification steps for end-users requiring high-purity building blocks.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 98% (HPLC/quality control) |
| Comparator Or Baseline | 5-Bromothiazole-2-sulfinic acid: 95% minimum |
| Quantified Difference | +3 percentage points higher purity specification |
| Conditions | Vendor-specified purity (Leyan for target; multiple vendors for comparator) |
Why This Matters
Higher baseline purity reduces the need for pre-use purification, saving time and cost in synthetic workflows where purity-sensitive downstream reactions (e.g., catalytic cross-couplings) are planned.
